1-({[3,3'-Bithiophene]-5-yl}methyl)-3-ethylurea
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Overview
Description
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea is an organic compound that features a bithiophene core, which is a conjugated system of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of thiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a thiophene halide in the presence of a palladium catalyst.
Attachment of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bithiophene core is reacted with a methyl halide in the presence of a Lewis acid catalyst.
Formation of the Urea Group: The final step involves the reaction of the methylated bithiophene with ethyl isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea involves its interaction with specific molecular targets. The bithiophene core can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The urea group can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative without the urea group.
3,3’-Bithiophene: Similar to 2,2’-bithiophene but with different substitution patterns.
3-Bromothiophene: A thiophene derivative with a bromine substituent.
Uniqueness
1-({[3,3’-Bithiophene]-5-yl}methyl)-3-ethylurea is unique due to the presence of both the bithiophene core and the urea group
Properties
IUPAC Name |
1-ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-2-13-12(15)14-6-11-5-10(8-17-11)9-3-4-16-7-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFCOOATFVHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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